![molecular formula C23H16F3N3OS2 B2387759 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-60-9](/img/structure/B2387759.png)

4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

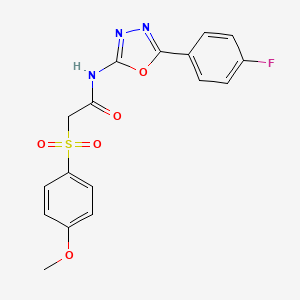

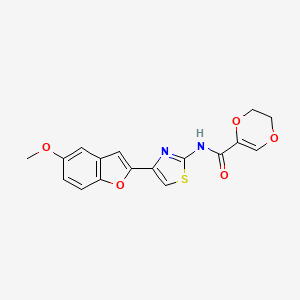

The compound “4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a thiadiazole ring, and a trifluoromethyl group . These functional groups can contribute to the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiadiazole groups suggests that the compound may have aromatic character, which could influence its chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophiles . The thiadiazole ring could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

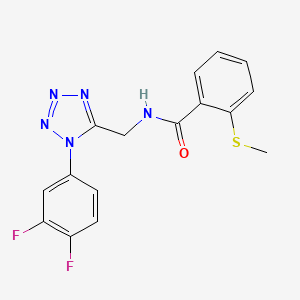

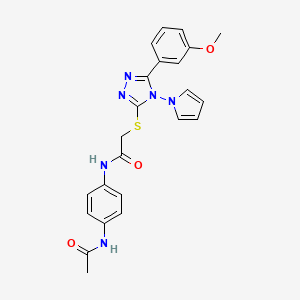

Research on derivatives similar to 4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide has shown promising anticancer properties. For instance, a series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Novel derivatives incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed significant sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. Such studies indicate the potential of thiadiazole derivatives in developing new antimicrobial agents (Kobzar et al., 2019).

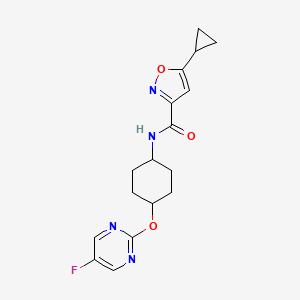

Fluorescence Properties for Material Science Applications

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes highlighted their excellent photophysical properties. These properties include large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), which are desirable characteristics for applications in material science, particularly in the development of fluorescent materials and sensors (Zhang et al., 2017).

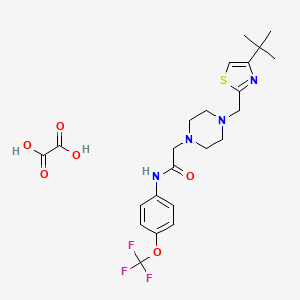

Synthesis and Evaluation of Antimicrobial Agents

Further expanding on antimicrobial applications, the synthesis of thiadiazolobenzamide derivatives and their evaluation as antimicrobial agents have been a point of interest. Such studies aim to develop new compounds with enhanced antimicrobial efficacy against various bacterial and fungal strains, contributing to the field of medicinal chemistry and drug development (Farghaly et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3OS2/c24-23(25,26)19-12-6-15(7-13-19)14-31-22-29-28-21(32-22)27-20(30)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKRJDJNFQPQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2387692.png)

![1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2387694.png)

![ethyl 4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2387695.png)

![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)